molecular formula C13H17NO B13860550 N-(3-ethylphenyl)-3-methylbut-2-enamide

N-(3-ethylphenyl)-3-methylbut-2-enamide

Cat. No.: B13860550
M. Wt: 203.28 g/mol
InChI Key: LOBDQIFOLWXDRL-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-3-methylbut-2-enamide is an α,β-unsaturated amide characterized by a 3-methylbut-2-enoyl group linked to a 3-ethylphenylamine moiety.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

LOBDQIFOLWXDRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-methylbut-2-enamide typically involves the reaction of 3-ethylphenylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethylphenyl)-3-methylbut-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 3-methylbut-2-enamide moiety is a common feature among several derivatives, with variations primarily in the aromatic substituent. Key analogs include:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Source/Application Key References
N-(3-Ethylphenyl)-3-methylbut-2-enamide 3-Ethylphenyl ~245.3* Synthetic/Unspecified Inferred
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide 2-(4-Hydroxyphenyl)ethyl ~261.3 Citrus plants (natural)
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide 3,4-Dimethoxyphenethyl + methoxy ~307.4 Synthetic intermediate
29d (Selective estrogen receptor degrader) Complex bicyclo-heptenyl + sulfamoyl 637.16 (M+Na) Anticancer research
N-(Quinolin-6-yl)-3-methylbut-2-enamide Quinoline derivative 570 (M+1) Patent (anticancer candidate)

*Calculated based on formula C₁₃H₁₇NO.

Key Observations:
  • Substituent Effects on Bioactivity: The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide (from Citrus) may enhance antioxidant or receptor-binding properties compared to non-polar analogs like the 3-ethylphenyl derivative . Bulky substituents, as in 29d and the quinoline derivative, are associated with targeted biological activities (e.g., estrogen receptor degradation or kinase inhibition) .
  • Natural vs. Synthetic Sources :

    • Natural analogs (e.g., Citrus-derived compounds) often exhibit simpler substituents, whereas synthetic derivatives incorporate complex groups for optimized pharmacological profiles .
Spectroscopic Data:
  • N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide : NMR data (¹H and ¹³C) were first reported in , highlighting distinct peaks for the α,β-unsaturated carbonyl (δ ~165–170 ppm for C=O) and olefinic protons (δ ~5.5–6.5 ppm) .
  • 29d : High-resolution mass spectrometry (HRMS) confirmed the molecular formula C₃₁H₂₉F₃N₂O₆S, with a sodium adduct at m/z 637.1592 .

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